2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
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Overview
Description
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties, such as conjugated polymers and molecular semiconductors.
Mechanism of Action
The mechanism by which 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline exerts its effects is primarily related to its ability to interact with specific molecular targets. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated structure. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4,4′-Dimethoxydiphenylamine
Uniqueness
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular properties is crucial.
Properties
CAS No. |
917804-79-6 |
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Molecular Formula |
C30H26N2O |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C30H26N2O/c1-33-26-18-16-22(17-19-26)25-20-29(23-10-4-2-5-11-23)32(28-15-9-8-14-27(28)31)30(21-25)24-12-6-3-7-13-24/h2-21,25H,31H2,1H3 |
InChI Key |
DTLYSFASUFPENH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4N)C5=CC=CC=C5 |
Origin of Product |
United States |
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